Trimethyl[3-(tridecyloxy)propyl]ammonium chloride
Description
Properties
CAS No. |
68123-07-9 |
|---|---|
Molecular Formula |
C19H42ClNO |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
trimethyl(3-tridecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XYEYOAYIWLFMHH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Direct Quaternization of N-[3-(tridecyloxy)propyl]-1,3-propanediamine
One notable approach involves the use of N-[3-(tridecyloxy)propyl]-1,3-propanediamine as a starting polyamine, which is then quaternized to form the desired ammonium salt. This method is referenced in a patent describing functionalized polyesters but also mentions the synthesis of quaternary ammonium compounds with long alkyl chains such as the tridecyloxypropyl group:
Quaternization Using Epoxy Chloropropane and Trimethylamine Hydrochloride
A well-documented industrial process for preparing quaternary ammonium chlorides structurally related to this compound involves the reaction of epoxy chloropropane with trimethylamine in the presence of hydrochloric acid and a catalytic quaternary ammonium salt:
- The process uses epoxy chloropropane (99% purity), aqueous trimethylamine (20–40%), and hydrochloric acid (36–38%) as raw materials.
- The reaction is carried out at 23–28 °C with pH maintained between 7 and 8.
- Catalysts such as dodecylbenzyl alkyl dimethyl ammonium chloride or other quaternary ammonium salts (including dodecyl trimethyl ammonium chloride, octadecyl trimethyl ammonium chloride) are used at 0.1–3% weight relative to feed.
- The reaction time ranges from 1.6 to 2.4 hours.
- After reaction, moisture and impurities are removed by vacuum distillation or air stripping to isolate the product.
- Yields exceed 98% with purity over 97%.
Table 1: Reaction Conditions and Yields for Quaternization of Epoxy Chloropropane with Trimethylamine
| Parameter | Range / Value |
|---|---|
| Epoxy chloropropane purity | 99% |
| Trimethylamine concentration | 20–40% aqueous solution |
| Hydrochloric acid concentration | 36–38% |
| Reaction temperature | 23–28 °C |
| pH | 7–8 |
| Catalyst type | Quaternary ammonium salts |
| Catalyst loading | 0.1–3% (wt) |
| Reaction time | 1.6–2.4 hours |
| Product yield | >98% |
| Product purity | >97% |
Synthesis via Hypochlorination of Allyltrimethylammonium Chloride
Another synthetic route involves the hypochlorination of allyltrimethylammonium chloride to produce 3-chloro-2-hydroxypropyltrimethylammonium chloride, a close analog of the target compound:
- Allyltrimethylammonium chloride is prepared by reacting trimethylamine with allyl chloride in aqueous solution below 45 °C.
- The resulting solution is then hypochlorinated with chlorine gas in a packed column reactor at 25 °C.
- Excess chlorine is removed by air stripping, and the solution is neutralized with a weak base ion-exchange resin.
- The process yields about 90% of the chlorohydrin product.
- This method is scalable and suitable for industrial production.
Analytical and Research Findings on Preparation
- The quaternization reaction is highly efficient with yields above 98% and product purities exceeding 97%, indicating well-optimized reaction conditions and catalyst choice.
- Catalyst selection impacts the reaction rate and product purity; quaternary ammonium salts with long alkyl chains serve as effective catalysts, possibly due to phase transfer catalysis effects.
- Reaction pH control between 7 and 8 is critical to prevent side reactions and ensure high product quality.
- Temperature control below 40 °C avoids degradation of reactants and products.
- The hypochlorination method for related compounds achieves high yield and purity with mild conditions and efficient chlorine utilization.
- The use of aqueous media and mild reaction conditions aligns with green chemistry principles and industrial scalability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles, replacing the chloride ion.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Hydrolysis Products: Alcohols and amines, depending on the reaction conditions.
Scientific Research Applications
2.1. Surfactant Properties
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride exhibits surfactant properties, making it useful in formulations for:
- Emulsification : It aids in the stabilization of emulsions in cosmetic and pharmaceutical formulations.
- Detergency : Its ability to reduce surface tension allows it to be effective in cleaning products, enhancing the removal of dirt and grease.
2.2. Antimicrobial Activity
Research has shown that quaternary ammonium compounds, including this compound, possess antimicrobial properties. This compound can be employed in:
- Disinfectants : Effective against a range of bacteria and viruses, making it suitable for use in hospital disinfectants and surface sanitizers.
- Preservatives : Its antimicrobial action can extend the shelf life of products by preventing microbial growth.
2.3. Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its ability to interact with biological membranes. Its properties can be leveraged for:
- Nanoparticle Formulations : Enhancing the solubility and bioavailability of poorly soluble drugs.
- Targeted Delivery : Modifying nanoparticles for targeted drug delivery to specific tissues or cells.
Data Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Surfactant Properties | Stabilizes emulsions; reduces surface tension | Cosmetic creams, cleaning agents |
| Antimicrobial Activity | Prevents microbial growth; effective disinfectant | Hospital disinfectants |
| Drug Delivery Systems | Enhances solubility; targeted delivery | Nanoparticle drug formulations |
4.1. Emulsification in Cosmetic Formulations
A study demonstrated the effectiveness of this compound as an emulsifier in cosmetic creams. The formulation showed improved stability over time compared to control formulations without this compound, indicating its potential for commercial cosmetic products.
4.2. Antimicrobial Efficacy Testing
In a laboratory setting, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts, supporting its use as an effective disinfectant agent.
4.3. Drug Delivery Enhancement
A research project focused on the use of this compound in enhancing the delivery of poorly soluble anti-cancer drugs using nanoparticle carriers. The study found that incorporating this compound significantly improved the drug's solubility and cellular uptake.
Mechanism of Action
The mechanism by which Trimethyl[3-(tridecyloxy)propyl]ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). The molecular targets include cell membranes and proteins, where it can alter permeability and function.
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds
Structural Variations and Alkyl Chain Length
TTPA is often compared to QACs with differing alkyl chain lengths and functional groups:
Key Findings :
Functional Group Impact on Performance
Silane vs. Non-Silane QACs
- TTPA vs. [3-(Methacryloylamino)propyl]trimethylammonium chloride (MAPTAC): TTPA forms stable siloxane bonds with substrates, ideal for permanent surface modifications . MAPTAC (a polymerizable QAC) is used in hydrogels and membranes but lacks silane-based substrate adhesion .
Hydrolytic Stability
- TTPA vs. Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC) :
Application-Specific Comparisons
Drug Delivery Systems
- TTPA-Modified MSNs achieve 35% drug loading capacity for doxycycline in 90 minutes, outperforming non-silanized QACs due to enhanced surface charge .
- C18QSBA (long alkyl chain) shows slower drug release kinetics, suited for sustained-release formulations .
Antimicrobial Activity
| Compound | Inhibition Rate (E. coli) | Inhibition Rate (S. aureus) | Reference |
|---|---|---|---|
| TTPA | ~95% | ~93% | |
| C18QSBA | ~97% | ~98.5% | |
| CTAC | ~85% | ~88% |
Note: C18QSBA’s superior performance stems from its C18 chain, which disrupts bacterial membranes more effectively .
Biological Activity
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (CAS 68123-07-9) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound is characterized by its long aliphatic chain, which contributes to its amphiphilic nature. This property is crucial for its interaction with biological membranes and potential applications in drug delivery systems.
Biological Activity
The biological activity of this compound can be summarized in the following categories:
- Antimicrobial Activity : Studies have indicated that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial properties against various pathogens. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.
- Cytotoxicity : Research has shown that certain concentrations of this compound can induce cytotoxic effects in various cell lines. The cytotoxicity is often dose-dependent and may involve the activation of apoptotic pathways.
- Cell Proliferation : Some studies suggest that this compound may influence cell proliferation rates, potentially through modulation of signaling pathways associated with cell growth and survival.
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The cationic nature allows it to interact with negatively charged components of the cell membrane, leading to permeability changes and eventual cell death.
- Signaling Pathways : It may activate or inhibit various intracellular signaling pathways, including those related to apoptosis (e.g., caspase activation) and inflammation (e.g., NF-κB signaling).
Case Studies
- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial efficacy of various QACs, this compound demonstrated superior activity against Gram-positive bacteria compared to other compounds in its class .
- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential applications in cancer therapy .
- Impact on Biofilm Formation : Research has shown that this compound can inhibit biofilm formation by pathogenic bacteria, which is crucial for developing new antibacterial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthesis routes for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, and how can purity be optimized?
The compound is synthesized via quaternization reactions, where a tertiary amine reacts with a chloroalkane. For structurally similar quaternary ammonium salts (e.g., (3-Acrylamidopropyl)trimethylammonium Chloride), optimal conditions include using polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours . Purity (>98%) is achieved via recrystallization in ethanol or column chromatography with silica gel. Confirm purity via NMR (e.g., absence of residual solvent peaks) and HPLC (retention time consistency) .
Q. How can researchers determine solubility parameters for formulation in biological or material science applications?
Solubility in aqueous or organic solvents depends on the alkyl chain length (tridecyloxy group) and counterion (chloride). For analogous compounds (e.g., trimethylammonium chlorides with C12–C18 chains), solubility in DMSO or methanol is typical. Use a stepwise protocol:
- Prepare stock solutions at 10 mM in DMSO.
- Test incremental dilution in PBS or culture media, monitoring for precipitation via dynamic light scattering (DLS).
- For hydrophobic matrices (e.g., polymers), use co-solvents like PEG-300 or Tween 80 to enhance miscibility .
Q. What analytical techniques are critical for structural and functional characterization?
- FT-IR : Confirm the presence of ammonium (N⁺–H bending at ~1480 cm⁻¹) and alkyl ether (C–O–C stretch at ~1100 cm⁻¹) groups.
- ¹H/¹³C NMR : Identify proton environments (e.g., trimethyl groups at δ 3.0–3.5 ppm, tridecyloxy chain at δ 1.2–1.6 ppm).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M-Cl]⁺ ion for quaternary ammonium salts) .
Advanced Research Questions
Q. How does the alkyl chain length (tridecyloxy vs. shorter/longer chains) affect antimicrobial efficacy in biofilm disruption studies?
Longer alkyl chains (C13 in this compound) enhance membrane disruption in Gram-negative bacteria by penetrating lipid bilayers. Compare efficacy using:
Q. What experimental strategies resolve contradictions in reported critical micelle concentration (CMC) values for this surfactant?
Discrepancies arise from solvent polarity, temperature, and ionic strength. To standardize CMC determination:
- Use conductivity measurements (sharp inflection point at CMC) in deionized water.
- Validate with pyrene fluorescence (I₁/I₃ ratio shift) . Example: For trimethylammonium surfactants, CMC decreases with increasing alkyl chain length (e.g., CMC ~0.5 mM for C13) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for drug delivery systems?
Design accelerated stability studies:
- pH stability : Incubate solutions at pH 2–10 (37°C, 7 days), monitor degradation via HPLC.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for similar quaternary salts). Note: Chloride counterions may hydrolyze under extreme alkaline conditions, requiring buffered formulations .
Q. What role does this compound play in polymer grafting or surface modification, and how is efficiency quantified?
As a cationic surfactant, it facilitates surface functionalization via electrostatic interactions. For silica nanoparticles:
- Grafting efficiency : Measure ζ-potential shift (e.g., from −30 mV to +25 mV after treatment).
- XPS : Confirm Si–O–C bonding (binding energy ~102 eV) .
Methodological Challenges & Solutions
Q. How to address discrepancies in cytotoxicity data between in vitro and ex vivo models?
- In vitro : Use MTT assays on HEK-293 cells, noting IC₅₀ values.
- Ex vivo : Test on rat skin models, measuring inflammatory markers (IL-6, TNF-α). Discrepancies often arise from protein binding in biological fluids; use dialysis membranes to simulate bioavailability .
Q. What computational tools predict interaction mechanisms with biological membranes or synthetic polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
